molecular formula C22H21N3O5S B2569522 Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate CAS No. 1024018-19-6

Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate

Cat. No. B2569522
CAS RN: 1024018-19-6
M. Wt: 439.49
InChI Key: XXEFJTQZCLGDOQ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties : Studies show that compounds with structural similarities to "Methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate" have been synthesized and their chemical properties analyzed. For example, Burbulienė et al. (2006) demonstrated the synthesis and intramolecular cyclization of 2-methylsulfany-4-oxo-3(4H)-quinazolinyl)acetohydrazide, exploring the chemical reactions and potential applications of such compounds in various fields including pharmaceuticals and material sciences (Burbulienė, Bobrovas, & Vainilavicius, 2006).

  • Pharmacological Potential : Some studies have examined the pharmacological aspects of quinazoline derivatives. For instance, Chern et al. (1993) investigated 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potential alpha 1-adrenoceptor antagonists and antihypertensive agents, indicating the therapeutic potential of such compounds (Chern et al., 1993).

  • Antimicrobial Activities : Research by Abu‐Hashem (2018) focused on the synthesis of new furothiazolo pyrimido quinazolinones and their antimicrobial activity. This underscores the potential of quinazoline derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).

  • Biological Activities and Applications : Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to quinazolines, and evaluated their potential as antitumor and antibacterial agents. Such studies highlight the diverse biological activities of quinazoline analogs and their potential in medical research (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

properties

IUPAC Name

methyl 2-[(3-benzyl-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-17-10-14-15(11-18(17)29-2)23-22(31-12-19(26)30-3)25-16(21(27)24-20(14)25)9-13-7-5-4-6-8-13/h4-8,10-11,16H,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEFJTQZCLGDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC(=O)OC)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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